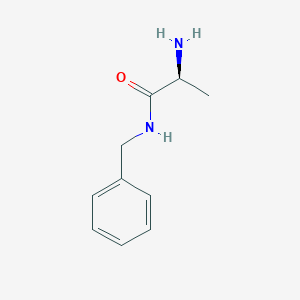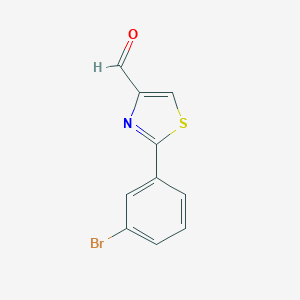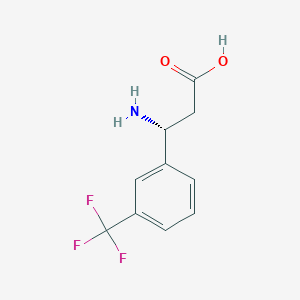
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a chemical compound with the molecular formula C10H10F3NO2 . It has a molecular weight of 233.19 . The IUPAC name for this compound is (3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .
Synthesis Analysis
A highly enantioselective synthesis of ®- and (S)-α-trifluoromethyl propanoic acids has been achieved via asymmetric hydrogenation of 2-trifluoromethylacrylic acid using RuBINAP-Cl2 catalyst followed by salt resolution with threoninol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 . The InChI key is WZXBASRNQXYUIP-MRVPVSSYSA-N .
Physical And Chemical Properties Analysis
“®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid” is a solid compound . It has a molecular weight of 233.19 g/mol .
Applications De Recherche Scientifique
Comprehensive Summary of Applications
a. Antiviral Drug Development
The compound’s trifluoromethyl (CF₃) group contributes to its antiviral properties. Researchers have explored its potential as an inhibitor of viral enzymes, such as reverse transcriptase. By lowering the pKa of the cyclic carbamate through hydrogen bonding interactions with the protein, it enhances drug potency against specific viruses .
b. Antibacterial Activity
Analogues of this compound, such as 3,5-bis(trifluoromethyl)cinnamic acid , have demonstrated moderate antibacterial activity. Researchers have investigated its physicochemical properties relevant to medicinal chemistry, providing insights into potential applications in antibacterial drug development .
c. Calcimimetic Drugs
The compound Cinacalcet , which contains the ®-3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid moiety, acts as a calcimimetic. It mimics calcium’s action on tissues by allosteric activation of the calcium-sensing receptor expressed in various human organ tissues. Cinacalcet is used to treat hyperparathyroidism and secondary hypercalcemia .
d. Fluorine-Containing Pharmaceuticals
Fluorine-containing compounds significantly impact pharmaceutical development. More than 50% of best-selling drug molecules approved by the US FDA contain fluorine. The unique behaviors of fluorine in organic molecules make it valuable for drug design, and ®-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid exemplifies this trend .
e. Organic Synthesis
Researchers have explored the synthetic methods for preparing this compound, focusing on stereoselective approaches. The trifluoromethyl group’s presence influences the overall synthetic strategy, making it an interesting target for organic chemists .
f. Computational Studies
The incorporation of the trifluoromethyl group affects various properties of the compound. Computational studies have investigated acid–base properties, carbonyl-group interactions, and trans–cis isomerization kinetics. These insights aid in understanding the compound’s behavior and guide further applications .
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261, P280, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXBASRNQXYUIP-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375874 |
Source


|
| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | |
CAS RN |
793663-51-1 |
Source


|
| Record name | (3R)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

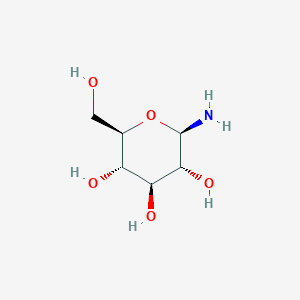
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)
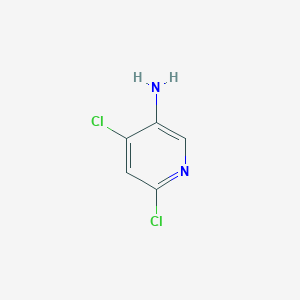
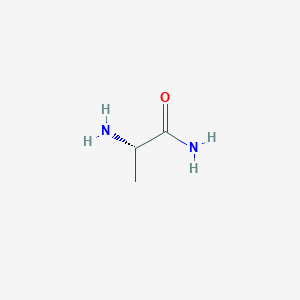
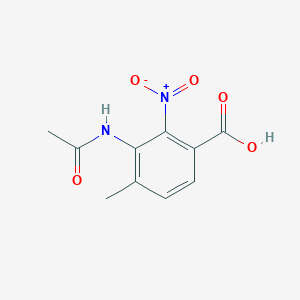
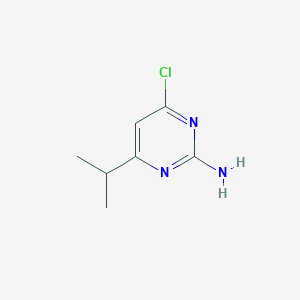
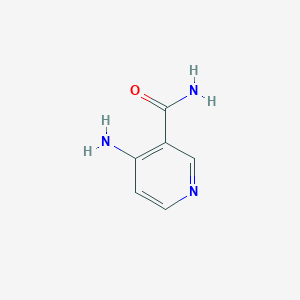
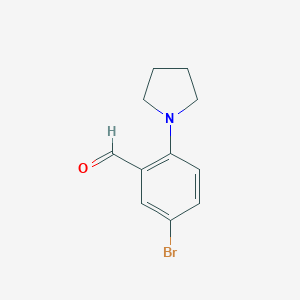
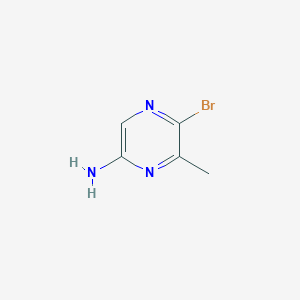
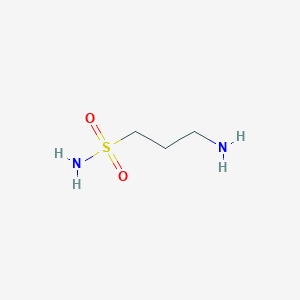
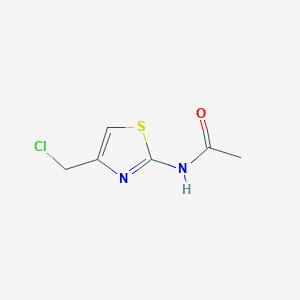
![5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B112972.png)
